molecular formula C13H18ClN3O3 B1428252 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide CAS No. 1346447-20-8

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

Cat. No. B1428252
M. Wt: 299.75 g/mol
InChI Key: JDYMMKFLTXMPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (6-Cl-MMP) is an organic compound belonging to the class of pivalamidopicolinamides. It is a small molecule that has a variety of applications in scientific research, including in drug discovery, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide has been utilized in the synthesis of novel compounds with potential medicinal properties. For instance, Yao-Wu Sha (2008) reported the synthesis of novel quinazoline compounds, including 4-chloro-7-methoxy-6-pivalamidoquinazoline, which can be further modified to potentially have special antitumor activities (Sha Yao-wu, 2008).

Tubulin-Polymerization Inhibitors

In 2014, a study by Xiao-Feng Wang et al. developed new compounds as tubulin-polymerization inhibitors by modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety. These compounds showed significant cytotoxic activity and inhibited tubulin assembly, suggesting a potential application in cancer treatment (Wang, Xiao-Feng et al., 2014).

Development of Correctors for Cystic Fibrosis

In research focused on cystic fibrosis therapy, a compound closely related to 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide, namely N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was found to correct defective cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis. This indicates its potential use in developing new therapies for this condition (Yu, G. et al., 2008).

properties

IUPAC Name

6-chloro-5-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)12(19)16-8-6-7-9(15-10(8)14)11(18)17(4)20-5/h6-7H,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYMMKFLTXMPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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